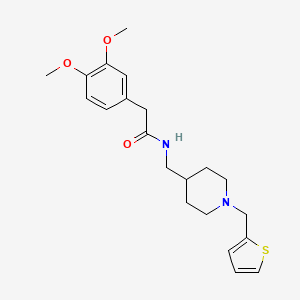
2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule that presents a unique structure combining various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl moiety attached to a piperidine structure. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 342.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Preliminary studies indicate that compounds with similar structures often exhibit significant binding affinity to various receptors and enzymes. The pharmacophore analysis suggests that the dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activities
Research indicates that structurally related compounds have demonstrated several biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, piperidine derivatives have been associated with cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : The piperidine ring is known for its neuroprotective properties. Studies have indicated that derivatives can enhance cognitive function and protect against neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections .
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of a related compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapy agents like bleomycin .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, a derivative of this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in animal models .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-19-6-5-17(12-20(19)26-2)13-21(24)22-14-16-7-9-23(10-8-16)15-18-4-3-11-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COISXSQGEUXIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













